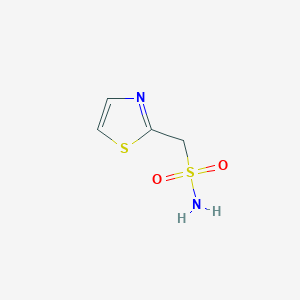

Thiazol-2-ylmethanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O2S2 |

|---|---|

Molecular Weight |

178.2 g/mol |

IUPAC Name |

1,3-thiazol-2-ylmethanesulfonamide |

InChI |

InChI=1S/C4H6N2O2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2,(H2,5,7,8) |

InChI Key |

HVYIYGBLHRXWAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CS(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Thiazol 2 Ylmethanesulfonamide and Its Derivatives

Diverse Synthetic Routes to the Thiazole (B1198619) Core Structure

The construction of the thiazole ring is a foundational step in the synthesis of Thiazol-2-ylmethanesulfonamide. Various methods, from classic named reactions to modern catalytic systems, have been developed to afford this heterocyclic core.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole scaffold. scholaris.cascispace.com The classical approach involves a one-pot condensation and cyclization reaction between an α-haloketone and a thioamide derivative, typically conducted in a refluxing alcohol solvent. scispace.com For example, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org

While fundamentally robust, the traditional Hantzsch method often suffers from drawbacks such as long reaction times (up to 24-25 hours), harsh conditions, and the use of large quantities of volatile organic solvents, which can lead to low yields. scispace.com To address these limitations, several modern adaptations have been developed to create more efficient and environmentally benign processes.

Modern adaptations include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch reaction. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was completed in 30 minutes at 90°C, yielding significantly more product than the 8 hours required under conventional reflux. nih.gov

Table 1: Comparison of Hantzsch Synthesis Methodologies

| Methodology | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Hantzsch Synthesis | Refluxing alcohol (e.g., ethanol) for several hours. | Well-established, widely applicable. | Long reaction times, harsh conditions, use of volatile solvents, often low yields. | scispace.com |

| Solvent-Free Synthesis | Heating neat reactants, sometimes with a solid support. | Environmentally friendly, reduced waste, simplified work-up. | May require higher temperatures; reactant miscibility can be an issue. | scispace.com |

| Microwave-Assisted Synthesis | Reactants in a suitable solvent (e.g., methanol) heated in a microwave reactor for minutes. | Drastically reduced reaction times, improved yields, cleaner reactions. | Requires specialized microwave equipment. | nih.gov |

Cycloaddition Reactions in Thiazole Ring Formation

Cycloaddition reactions offer another strategic pathway to the thiazole ring system, although their application can be challenging due to the aromatic stability of the thiazole core, which makes it less reactive as a diene or dienophile. wikipedia.orgnumberanalytics.com Nevertheless, specific cycloaddition strategies have been successfully employed.

Thiazoles can participate in several types of cycloadditions:

Diels-Alder Reactions: While thiazoles are generally reluctant dienophiles, they can react with electron-deficient alkynes at high temperatures. These reactions are often followed by the extrusion of sulfur to yield a pyridine (B92270) as the final product. wikipedia.org

[4+2] Cycloadditions of Activated Thiazoles: A more effective strategy involves the use of thiazoles bearing activating groups. For example, 2-amino-4-alkenylthiazoles have been shown to be excellent dienes that react with dienophiles containing electron-withdrawing groups, such as nitroalkenes, under very mild conditions. nih.gov These reactions proceed with high yield and selectivity. The proposed mechanism involves a stepwise process initiated by the nucleophilic attack of the thiazole's C-5 position onto the nitroalkene, forming a zwitterionic intermediate which then cyclizes. nih.gov The reaction is driven to completion by a subsequent 1,3-hydrogen migration that re-aromatizes the thiazole ring. nih.gov

1,3-Dipolar Cycloadditions: Thiazoles can also engage in 1,3-dipolar cycloadditions with dipoles like nitrones or azomethine ylides, providing a route to more complex fused heterocyclic systems. numberanalytics.com

Table 2: Cycloaddition Reactions Involving Thiazoles

| Reaction Type | Thiazole Role | Partner Reactant | Key Features | Reference |

|---|---|---|---|---|

| Diels-Alder | Dienophile | Alkynes | Generally requires high temperatures; often followed by sulfur extrusion to form pyridines. | wikipedia.org |

| [4+2] Cycloaddition | Diene (activated) | Nitroalkenes | Occurs with activated thiazoles (e.g., 2-amino-4-alkenylthiazoles) under mild conditions with high yield. | nih.gov |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrones, Azomethine ylides | Forms complex, fused ring systems. | numberanalytics.com |

Transition Metal-Catalyzed Approaches for Thiazole Annulation

In recent years, transition metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including thiazoles. These methods often provide high efficiency and selectivity under mild conditions. thieme-connect.com

Key strategies include:

C-H Bond Activation/Functionalization: Palladium (Pd) and Copper (Cu) are frequently used to catalyze the direct functionalization of thiazole C-H bonds. mdpi.com For example, Pd-catalyzed dehydrogenative Heck coupling allows for the direct alkenylation of thiazole-4-carboxylates. mdpi.com Similarly, direct C-H arylation of the thiazole ring can be achieved with aryl iodides using a copper catalyst. organic-chemistry.org

Catalytic Annulation/Cyclization: Transition metals can facilitate the construction of the thiazole ring itself or fused systems. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a mild and efficient route to substituted thiazoles. organic-chemistry.org Furthermore, the synthesis of fused imidazo[2,1-b]thiazoles can be achieved from 2-aminothiazoles and acetophenones through a one-pot cascade process facilitated by Cu(OTf)₂/KI or FeCl₃/ZnI₂ systems, which involves the intramolecular cyclization of an in-situ generated thiazolium ylide. thieme-connect.comthieme-connect.com

Table 3: Selected Transition Metal-Catalyzed Syntheses for Thiazoles

| Catalytic System | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Dehydrogenative Heck Coupling | Thiazole-4-carboxylates, Alkenes | C-alkenylated thiazoles | mdpi.com |

| Copper | Direct C-H Arylation | Thiazoles, Aryl iodides | C-arylated thiazoles | organic-chemistry.org |

| Copper | [3+1+1] Condensation | Oximes, Anhydrides, KSCN | Substituted thiazoles | organic-chemistry.org |

| Cu(OTf)₂/KI or FeCl₃/ZnI₂ | Oxidative C-H Functionalization/Cyclization | 2-Aminothiazoles, Acetophenones | Imidazo[2,1-b]thiazoles | thieme-connect.comthieme-connect.com |

Strategies for Incorporating and Modifying the Methanesulfonamide (B31651) Group

The methanesulfonamide group is a key functional moiety in the target molecule. Its incorporation can be achieved either by building the thiazole ring from a sulfonamide-containing precursor or by adding the group to a pre-formed thiazole.

Sulfonamidation Techniques and Reagents

The formation of a sulfonamide bond is a well-established transformation in organic synthesis. The most common method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. cbijournal.com

For the synthesis of this compound, this would involve reacting 2-aminothiazole (B372263) with methanesulfonyl chloride. However, the nucleophilicity of amines can vary, and alternative and more modern methods have been developed. cbijournal.com

Direct Synthesis from Sulfonamide Precursors: One efficient strategy is to use a starting material that already contains the required sulfonamide group in a Hantzsch-type synthesis. For example, the related compound [4-(3,4-Dichlorophenyl)thiazol-2-yl]methanesulfonamide was synthesized by reacting sulfamoylthioacetamide (B8687793) with 3,4-dichlorophenacyl bromide in refluxing ethanol. prepchem.com

Palladium-Catalyzed Cross-Coupling: A modern and general method for forming N-aryl sulfonamides is the palladium-catalyzed cross-coupling of methanesulfonamide itself with aryl halides (bromides or chlorides) or aryl nonafluorobutanesulfonates. organic-chemistry.org This approach avoids the use of anilines and sulfonyl chlorides, which can generate problematic impurities. organic-chemistry.org

Alternative Reagents: Other methods for sulfonamide synthesis include the reaction of sodium sulfonates with triphenylphosphine (B44618) dibromide followed by an amine, or the reaction of sulfonyl azides with amines. researchgate.netsci-hub.se

Table 4: Overview of Sulfonamidation Methods

| Method | Key Reagents | Substrates | Advantages | Reference |

|---|---|---|---|---|

| Classical Sulfonylation | Methanesulfonyl chloride, Base (e.g., pyridine) | 2-Aminothiazole | Straightforward, widely used. | cbijournal.com |

| Hantzsch Synthesis with Sulfonamide Precursor | Sulfamoylthioacetamide, α-haloketone | N/A | Direct incorporation of the entire thiazolylmethanesulfonamide core. | prepchem.com |

| Pd-Catalyzed Cross-Coupling | Methanesulfonamide, Pd catalyst, Ligand, Base | 2-Halothiazole | High yield, general, avoids genotoxic impurities. | organic-chemistry.org |

| From Sulfonyl Azides | Methanesulfonyl azide, Base | 2-Aminothiazole | Alternative to sulfonyl chlorides. | sci-hub.se |

Functionalization of the Sulfonamide Nitrogen

Once the primary sulfonamide group is in place, its nitrogen atom can be further functionalized to generate a diverse range of derivatives. This late-stage modification is a valuable strategy in medicinal chemistry.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various reagents. For example, N-methylation of sulfonamides can be efficiently achieved using methanol (B129727) in the presence of a ruthenium catalyst. organic-chemistry.org

Oxidative N-Functionalization: A direct C-N bond formation can be achieved through the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes. rsc.org Using a catalytic system of sodium iodide and sodium percarbonate, this reaction yields α-sulfonamido acetals, which are valuable structural motifs. rsc.org

Transformation via Sulfonyl Pyrroles: A versatile method for functionalizing primary sulfonamides involves their conversion into sulfonyl pyrroles. researchgate.net These intermediates can then be transformed into a variety of other functional groups through chemical, electrochemical, or photochemical pathways, demonstrating the adaptability of the sulfonamide unit. researchgate.net

Role as a Directing Group: The sulfonamide moiety can also serve as a directing group to control the regioselectivity of C-H activation reactions on the molecule, enabling site-selective functionalization at positions ortho to the sulfonamide group. researchgate.net

Table 5: Strategies for Functionalizing the Sulfonamide Group

| Strategy | Reagents/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| N-Alkylation | Methanol, [Ru(p-cymene)Cl₂]₂ | N-Methyl sulfonamide | Direct methylation of the sulfonamide nitrogen. | organic-chemistry.org |

| Oxidative N-Functionalization | Aliphatic aldehydes, NaI, Na₂CO₃·1.5H₂O₂ | α-Sulfonamido acetal | Direct C-N bond formation at the nitrogen. | rsc.org |

| Transformation via Sulfonyl Pyrrole | Pyrrole, then various reagents | Diverse functional groups (e.g., sulfonic acids) | Versatile activation of the primary sulfonamide for further transformation. | researchgate.net |

| Directing Group for C-H Activation | Rh(III) catalyst | ortho-Functionalized arene | Sulfonamide group controls regioselectivity of further reactions. | researchgate.net |

Chemo- and Regioselective Synthesis of this compound Analogs

The precise control of chemo- and regioselectivity is paramount in the synthesis of substituted thiazoles to ensure the desired constitutional isomer is formed. In the context of this compound analogs, this control dictates the final arrangement of substituents on the thiazole ring, which is crucial for their biological function. The Hantzsch thiazole synthesis, a cornerstone reaction involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative, is a classic example where regioselectivity is a key consideration. bepls.com

The reaction of N-monosubstituted thioureas with α-haloketones can lead to two possible regioisomers: the 2-(N-substituted amino)thiazoles or the 3-substituted 2-imino-2,3-dihydrothiazoles. Research has shown that under neutral conditions, the reaction exclusively yields the 2-(N-substituted amino)thiazole isomer. However, altering the reaction conditions to be strongly acidic can change the regiochemical outcome, leading to the formation of mixtures containing the 2-imino-2,3-dihydrothiazole isomer. rsc.org The proportions of these isomers are influenced by the specific reaction conditions and the structure of the starting materials, offering a handle to selectively synthesize the desired analog. rsc.org For instance, conducting the reaction in a 10M-HCl-EtOH mixture was found to be effective for generating the 2-imino-2,3-dihydrothiazole products. rsc.org

Furthermore, regioselectivity can be achieved through carefully designed starting materials and catalysts. For example, the reaction of 2-(oxazolidin-2-ylidene)malononitrile with phosphorus pentasulfide proceeds in a regioselective manner to afford a thioamide derivative, which can then be cyclized with α-bromocarbonyl compounds to yield specific 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles. eurjchem.com Iridium-catalyzed ylide insertion reactions also provide a versatile and substrate-tolerant approach to thiazole synthesis, overcoming some limitations of the traditional Hantzsch method, such as the instability of certain α-halo ketone precursors. acs.org These advanced methods provide chemists with the tools to selectively construct complex thiazole sulfonamide analogs with high precision.

Table 1: Examples of Chemo- and Regioselective Synthesis Strategies for Thiazole Analogs

| Reaction Type | Key Reactants | Conditions | Product Description | Key Finding | Citation |

|---|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH, 80°C | 3-Substituted 2-imino-2,3-dihydrothiazoles | Acidic conditions alter the regioselectivity from the typical 2-amino isomer to the 2-imino isomer. | rsc.org |

| Thionation-Cyclization | 2-(Oxazolidin-2-ylidene)malononitrile, P4S10, α-bromocarbonyls | Dioxane, reflux | 2-(E)-Cyano(oxazolidin-2-ylidene)thiazoles | Regioselective thionation of the malononitrile (B47326) derivative directs the subsequent cyclization to a single regioisomer. | eurjchem.com |

| Iridium-Catalyzed Ylide Insertion | Sulfoxonium ylides, Thioamides | [Ir(cod)Cl]2, DPEphos, Toluene, 110 °C | Substituted thiazoles | A versatile and functional group-tolerant method that provides access to thiazoles that are challenging to synthesize via traditional methods. | acs.org |

Multicomponent Reactions and Domino Processes in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from all components, represent a highly efficient strategy for building molecular complexity. acs.org Domino (or cascade) reactions involve sequential transformations where the functionality for a subsequent step is generated in the preceding one, all under the same reaction conditions. nih.govnih.gov These approaches are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple starting materials. acs.orgnih.govnih.gov

For the synthesis of thiazole sulfonamide derivatives, MCRs provide a powerful tool. A notable example is the one-pot, three-component reaction of an α-halocarbonyl compound, a thiosemicarbazide, and various anhydrides, catalyzed by reusable NiFe2O4 nanoparticles, to produce thiazolidinone-sulfonamide hybrids. researchgate.net Similarly, a four-component domino protocol has been developed using a thiochroman-4-one, a benzaldehyde, thiourea, and a bromo-ketone to construct highly functionalized thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines in an ionic liquid medium. tandfonline.com This cascade involves the formation of a pyrimidine (B1678525) intermediate which then undergoes a regioselective intramolecular cyclization to form the fused thiazole ring. tandfonline.com

The Hantzsch thiazole synthesis itself can be adapted into a one-pot, multi-component procedure. For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes can be performed in a single step to yield complex thiazole derivatives. bepls.comresearchgate.net These methodologies streamline the synthesis process, reducing the need for isolation and purification of intermediates, which aligns with the principles of green chemistry. nih.govnih.gov

Table 2: Multicomponent and Domino Reactions for Thiazole Synthesis

| Reaction Type | Components | Catalyst/Solvent | Product Description | Key Finding | Citation |

|---|---|---|---|---|---|

| Four-Component Domino Reaction | Thiochroman-4-one, Benzaldehyde, Thiourea, 3-Bromo-1-phenylpropan-1-one | [Bmim]HSO4 (ionic liquid) | Thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines | An efficient cascade transformation leading to complex fused heterocyclic systems with a recyclable reaction medium. | tandfonline.com |

| Three-Component Hantzsch Synthesis | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | A green, one-pot synthesis of functionalized thiazoles using a reusable solid acid catalyst. | bepls.comresearchgate.net |

| Three-Component Tandem Reaction | Thiazolylmethoxy phenyl/aromatic carboxaldehyde, Substituted amines, Thioglycolic acid | Tromethamine / Water | Thiazolyl-4-thiazolidinones | An organocatalyzed, tandem MCR in an aqueous medium, highlighting high atom economy and mild conditions. | tandfonline.com |

| Domino SN2/Michael Addition/E1cB | Thioamide, Ethyl-4-bromo-3-ethoxycrotonate | HFIP (solvent and promoter) | Functionalized thiazole derivatives | A domino sequence efficiently constructs the thiazole ring, where HFIP acts as both solvent and activator. | nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. organic-chemistry.orgpjoes.com In the synthesis of this compound and its analogs, these principles are applied through the use of eco-friendly catalysts, alternative energy sources, and greener solvents. researchgate.netnih.govbohrium.com

One significant green approach is the use of reusable catalysts. For example, silica-supported tungstosilisic acid has been employed as an efficient and recyclable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.comresearchgate.net Similarly, a cross-linked chitosan (B1678972) hydrogel has been developed as a green, recyclable biocatalyst for thiazole synthesis under ultrasonic irradiation, offering high yields and mild reaction conditions. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and often improving yields in a solvent-free or "neat" setting. An environmentally benign synthesis of thiazole-derived sulfonamide-Schiff bases has been developed using microwave irradiation in the presence of a PPA-SiO2 solid acid catalyst under solvent-free conditions. iosrjournals.org This method is quick, offers an easy workup, and minimizes waste. iosrjournals.org Ultrasonic irradiation is another alternative energy source that can promote reactions efficiently, as demonstrated in the synthesis of thiazoles using a recyclable biocatalyst. mdpi.com

The replacement of volatile and hazardous organic solvents is a key goal of green chemistry. nih.gov Syntheses of thiazole derivatives have been successfully carried out in water, an environmentally benign solvent, using tromethamine as a reusable promoter. tandfonline.com The development of solvent-free reaction conditions represents an ideal green chemistry scenario, significantly reducing the environmental impact of the synthesis. iosrjournals.org These sustainable strategies not only reduce pollution but also can lead to more cost-effective and efficient manufacturing processes. researchgate.net

Table 3: Green and Sustainable Approaches in Thiazole Synthesis

| Green Approach | Reactants | Catalyst/Conditions | Advantage | Citation |

|---|---|---|---|---|

| Microwave-Assisted, Solvent-Free Synthesis | Sulfonamides bearing pyranothiazole, Aromatic aldehydes | PPA-SiO2, Microwave irradiation (neat) | Rapid, solvent-free, easy workup, reduced waste. | iosrjournals.org |

| Recyclable Biocatalyst with Ultrasound | Thiosemicarbazone derivative, Hydrazonoyl halides / α-haloketones | PIBTU-CS hydrogel, Ultrasonic irradiation | Use of a recyclable, eco-friendly biocatalyst; energy-efficient ultrasound; high yields. | mdpi.com |

| Reusable Solid Acid Catalyst | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Aldehydes | SiW/SiO2, Ultrasound or conventional heating | Catalyst is easily recoverable by filtration and can be reused multiple times. | bepls.comresearchgate.net |

| Aqueous Medium Organocatalysis | Thiazolyl-carboxaldehyde, Amines, Thioglycolic acid | Tromethamine, Water | Use of water as a green solvent; reusable reaction medium; mild conditions. | tandfonline.com |

Chemical Reactivity and Mechanistic Organic Transformations of Thiazol 2 Ylmethanesulfonamide

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring

The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the pyridine-type nitrogen atom, which deactivates the ring system. ias.ac.in However, substitution is possible, with the C5 position being the most favorable site for electrophilic attack due to its higher electron density compared to the C2 and C4 positions. pharmaguideline.comchemicalbook.com The presence of the methanesulfonamide (B31651) group, connected via a methylene (B1212753) linker at the C2 position, is expected to exert a deactivating effect on the ring, making these reactions more challenging.

Electrophilic substitution reactions on thiazole typically require activating groups on the ring or forcing conditions. pharmaguideline.comwikipedia.org For 2-alkyl-substituted thiazoles like Thiazol-2-ylmethanesulfonamide, reactions such as halogenation can be achieved.

Table 1: Electrophilic Halogenation of 2-Substituted Thiazoles

| Reaction | Reagent | Position of Substitution | Conditions |

|---|---|---|---|

| Bromination | Bromine (Br₂) | C5 | Vapour phase or with activating groups ias.ac.inwikipedia.org |

The mechanism for these substitutions proceeds through a standard electrophilic aromatic substitution pathway. The electrophile is attacked by the π-electrons of the thiazole ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation at the C5 position by a weak base restores the aromaticity of the ring, yielding the substituted product. Due to the deactivating nature of the thiazole ring, harsh conditions may be required for reactions like nitration and sulfonation. ias.ac.in

Nucleophilic Additions and Substitutions at Thiazole Ring Positions

The electron deficiency of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.comchemicalbook.com In this compound, the C2 position is already substituted. However, the protons on the methylene bridge connecting the thiazole ring to the sulfonamide group are acidic and can be removed by a strong base. This would generate a carbanion stabilized by both the adjacent thiazole ring and the sulfonyl group, which can then react with various electrophiles.

While direct nucleophilic substitution at a C-H position is rare, if a leaving group such as a halogen is present on the ring, nucleophilic aromatic substitution (SNAr) can occur. The reactivity of halothiazoles towards nucleophilic substitution depends on the position of the halogen. pharmaguideline.comsciepub.com For instance, a halogen at the C2 position is readily displaced by nucleophiles.

Another key reaction is the N-alkylation of the thiazole ring nitrogen. The lone pair of electrons on the nitrogen atom can attack an alkyl halide, leading to the formation of a quaternary thiazolium salt. pharmaguideline.com These salts are important intermediates; for example, deprotonation of N-alkyl thiazolium salts at the C2 position can generate N-heterocyclic carbenes, which are valuable organocatalysts. wikipedia.org

Table 2: Nucleophilic Reactions Associated with the Thiazole Ring

| Reaction Type | Reagent/Conditions | Reactive Site | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Ring Nitrogen (N3) | Thiazolium Salt |

| Nucleophilic Substitution | Nucleophile (Nu⁻) | Halogenated Ring (C2, C4, or C5) | Substituted Thiazole |

Functional Group Interconversions of the Methanesulfonamide Moiety

The methanesulfonamide moiety (-CH₂SO₂NH₂) offers several avenues for chemical transformation, primarily centered around the acidic N-H proton and the robust nature of the sulfonyl group.

N-Alkylation: The sulfonamide nitrogen can be deprotonated by a base to form a sulfonamidate anion, which is a competent nucleophile. This anion can react with various electrophiles, most commonly alkylating agents like alcohols or alkyl halides, to form N-alkylated sulfonamides. rsc.orgoup.com This reaction is a cornerstone for modifying the properties of sulfonamide-containing compounds. Catalytic methods using iridium, manganese, or copper complexes facilitate the N-alkylation with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgionike.comacs.org

Hydrolysis: The S-N bond in sulfonamides is generally stable to hydrolysis under neutral environmental conditions. nih.gov However, under acidic or basic conditions, particularly at elevated temperatures, the sulfonamide can be hydrolyzed to yield the corresponding sulfonic acid and an amine. The mechanism of base-catalyzed hydrolysis can involve a stepwise pathway with a trigonal bipyramidal intermediate. researchgate.net In some cases, ceria nanostructures have been shown to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions. acs.org

Reductive Cleavage: Recent methodologies have been developed for the reductive cleavage of the N-S bond in sulfonamides. These methods can convert the relatively inert sulfonamide group into more versatile synthetic handles like sulfinates and amines, enabling late-stage functionalization of complex molecules. chemrxiv.orgsemanticscholar.org

Table 3: Key Transformations of the Sulfonamide Moiety

| Transformation | Reagents | Product |

|---|---|---|

| N-Alkylation | Alcohol (R-OH), Catalyst | N-Alkylsulfonamide |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Sulfonic Acid + Amine |

| Reductive Cleavage | Reducing Agent | Sulfinate + Amine |

Cyclization and Ring-Opening Reactions Involving this compound Fragments

The bifunctional nature of this compound allows for its participation in intramolecular cyclization reactions, provided suitable functional groups are introduced. For example, functionalization of the sulfonamide nitrogen with a group containing a reactive site could lead to cyclization onto the thiazole ring.

Conversely, the thiazole ring itself can undergo ring-opening reactions. Reductive cleavage with agents like sodium in liquid ammonia can open the thiazole ring, yielding substituted propenethiolates. researchgate.net The specific products depend on the substituents present on the ring. researchgate.net Another method involves the reaction of thiazoles in Diels-Alder type cycloadditions, which, upon extrusion of sulfur at high temperatures, can lead to the formation of pyridines. wikipedia.org Ring-opening can also be a facet of certain reaction mechanisms, such as those observed in the dehydration of thiazolyl-substituted cyclopropanes, which may proceed through a ring-opening/closing process. mdpi.com

Heterocyclic Coupling Reactions for Scaffold Diversification

To expand the molecular complexity and explore structure-activity relationships, the thiazole core of this compound can be functionalized using modern cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful for this purpose.

Direct C-H Arylation: One of the most efficient methods for scaffold diversification is the direct arylation of the thiazole ring via C-H bond activation. organic-chemistry.org This approach avoids the pre-functionalization (e.g., halogenation) of the heterocycle. Depending on the choice of catalyst, ligand, and base, arylation can be directed to either the C2 or C5 position of the thiazole ring. nih.govacs.org Ligand-free Pd(OAc)₂ systems have been shown to selectively produce 5-arylated thiazoles. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. To utilize this reaction, this compound would first need to be converted into a halothiazole (e.g., 5-bromothis compound) or a thiazole boronic acid/ester. The subsequent palladium-catalyzed coupling with a boronic acid or an aryl halide, respectively, would yield the arylated thiazole derivative. rsc.orgthieme-connect.comnih.gov Microwave-assisted Suzuki couplings in aqueous media have been developed for efficient synthesis of 5-substituted thiazoles. rsc.org

Other Coupling Reactions: Other palladium-catalyzed reactions like the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) are also effective for the arylation of thiazoles and offer alternative routes for diversification. thieme-connect.com

Table 4: Common Coupling Reactions for Thiazole Diversification

| Coupling Reaction | Thiazole Substrate | Coupling Partner | Key Catalyst |

|---|---|---|---|

| Direct C-H Arylation | Thiazole (unfunctionalized) | Aryl Halide | Palladium Catalyst |

| Suzuki-Miyaura | Halothiazole / Thiazoleboronic acid | Boronic Acid / Aryl Halide | Palladium Catalyst |

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the nature of intermediates is crucial for controlling the outcomes of the transformations of this compound.

Electrophilic Substitution: The mechanism involves the formation of a cationic sigma complex as a key intermediate. The stability of this intermediate dictates the regioselectivity of the reaction, favoring substitution at the C5 position where the positive charge can be better delocalized without disrupting the lone pair contribution from the sulfur atom as severely as at other positions.

Nucleophilic Reactions: The formation of thiazolium salts via N-alkylation is a straightforward SN2 reaction. pharmaguideline.com The subsequent deprotonation at C2 of an N-alkylated thiazolium salt to form an N-heterocyclic carbene is a critical step in many organocatalytic cycles, such as the benzoin condensation and Stetter reaction. wikipedia.orgusask.ca

Cross-Coupling Reactions: The mechanism of direct C-H arylation typically involves a palladium catalyst cycling through oxidative addition, C-H activation/metalation, and reductive elimination steps. The regioselectivity (C2 vs. C5) can be influenced by the specific pathway, such as an electrophilic palladation mechanism or a base-promoted C-H metalation (concerted metalation-deprotonation). nih.gov

Sulfonamide Hydrolysis: The alkaline hydrolysis of sulfonamides can proceed through a stepwise mechanism involving the formation of a five-coordinate trigonal bipyramidal intermediate at the sulfur atom. researchgate.net The rate-limiting step can be either the formation or the breakdown of this intermediate, depending on the specific structure of the sulfonamide. researchgate.net

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Investigations

Systematic Modification of the Thiazole (B1198619) Ring System

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, offers multiple positions (C2, C4, and C5) for substitution, allowing for a detailed exploration of its impact on biological activity. mdpi.com Modifications at these positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Systematic positional scanning on the thiazole ring has revealed that the nature and location of substituents are critical for molecular recognition. The reactivity and electronic properties of the thiazole ring are influenced by the substituents at the C2, C4, and C5 positions. bcrcp.ac.in For instance, electron-donating groups can increase the basicity and nucleophilicity of the ring, while electron-withdrawing groups have the opposite effect. bcrcp.ac.in

In studies of various thiazole derivatives, it has been observed that substitutions at the C4 and C5 positions can dramatically alter biological activity. For example, in a series of thiazole derivatives investigated as potential inhibitors of metastatic cancer cell migration, modifications on a phenyl ring attached to the thiazole moiety showed that a chlorine substitution at the meta position was far superior to one at the ortho position. researchgate.net Furthermore, a methyl substitution at the 5-position of the thiazole ring led to a nearly complete loss of activity, highlighting the steric and electronic sensitivity of this position. researchgate.net

The introduction of different functional groups at various positions of the thiazole ring has been shown to modulate the activity of enzyme inhibitors. For instance, in a series of thiazole-based sulfonamides targeting carbonic anhydrase, the nature of the substituent on the thiazole ring was found to be a key determinant of inhibitory potency and isoform selectivity. researchgate.net

Table 1: Effect of Substituents on the Thiazole Ring on Biological Activity

| Compound Series | Position of Substitution | Substituent | Observed Effect on Activity |

|---|---|---|---|

| Thiazole-based migration inhibitors | Phenyl at C4 | m-Chloro | Superior activity compared to o-chloro researchgate.net |

| Thiazole-based migration inhibitors | C5 | Methyl | Near complete loss of activity researchgate.net |

| Thiazole-sulfonamide CA inhibitors | Various | Hydrophilic/hydrophobic groups | Modulation of isoform selectivity researchgate.net |

| Phenylaminopyrimidine thiazoles | C4/C5 | Various aryl/heteroaryl groups | Nanomolar potency against SYK kinase nih.gov |

Ring expansion or contraction of the thiazole ring is a less common but potentially impactful modification. Such changes fundamentally alter the geometry and electronic distribution of the molecule, which can lead to novel interactions with a biological target. While specific examples directly pertaining to thiazol-2-ylmethanesulfonamide are not abundant, the principles of scaffold hopping and ring system modification are well-established in medicinal chemistry to explore new chemical space and intellectual property. researchgate.net

Exploration of the Methanesulfonamide (B31651) Group's Contribution to Molecular Interactions

The sulfonamide moiety is a cornerstone of medicinal chemistry, known for its ability to act as a zinc-binding group in metalloenzymes and to participate in a network of hydrogen bonds. nih.govnih.gov The methanesulfonamide group, in particular, offers a non-aromatic sulfonamide functionality that can influence binding affinity and selectivity.

The tetrahedral geometry of the sulfur atom in the sulfonamide group can be a source of stereoisomerism, particularly when the nitrogen or sulfur atom is substituted in a way that creates a chiral center. The stereochemistry of the sulfonamide and adjacent groups can have a profound impact on binding affinity. In a detailed study on the protein binding of sulfonamides and their analogues, it was found that the stereochemistry of related sulfinamides could alter binding preferences for different protein homologues. nih.govacs.org

The sulfonamide group is a versatile hydrogen bond donor (N-H) and acceptor (S=O). nih.govijcce.ac.ir The two oxygen atoms and the nitrogen proton can engage in a network of hydrogen bonds with receptor residues, which is a key factor in the high affinity of many sulfonamide-based inhibitors. nih.govmdpi.com For instance, in carbonic anhydrase inhibitors, the sulfonamide moiety coordinates to the catalytic zinc ion and forms hydrogen bonds with active site residues. researchgate.net

Table 2: Contribution of the Sulfonamide Group to Molecular Interactions

| Interaction Type | Contributing Atoms/Groups | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | N-H of sulfonamide | Formation of directional interactions with receptor acceptor groups nih.gov |

| Hydrogen Bond Acceptor | S=O of sulfonamide | Interaction with receptor donor groups and water molecules nih.gov |

| Metal Coordination | Deprotonated sulfonamide nitrogen | Anchoring to metalloenzyme active sites (e.g., Zinc) mdpi.com |

Linker Chemistry and Scaffold Connecting Group Variations

In the development of thiazole-based inhibitors, variations in the linker between the thiazole ring and other pharmacophoric elements have been extensively studied. For example, replacing an amide linker with a sulfamide (B24259) structure in a series of thiazole derivatives resulted in a significant loss of antimigration activity, demonstrating the critical role of the linker's chemical nature. researchgate.netacs.org

Scaffold hopping, where the core structure of a molecule is replaced by a functionally equivalent but structurally different scaffold, is a powerful tool in drug design. In the context of this compound, the thiazole ring could be replaced by other heterocycles, or the methanesulfonamide group could be shifted to a different position on the thiazole ring. These modifications can lead to compounds with improved properties. For instance, a study on thiazole derivatives as anticancer agents explored different linkers, such as urea, thiourea (B124793), or carbohydrazide, to connect the thiazole to a hydrophobic tail, with each linker type influencing the compound's ability to inhibit VEGFR-2. nih.gov

The flexibility and conformational preferences imparted by the linker are crucial for allowing the pharmacophoric groups to adopt an optimal binding conformation within the receptor active site. The choice of linker can affect solubility, metabolic stability, and bioavailability. researchgate.net

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural properties of compounds with their biological activities. nih.govtandfonline.com For thiazole-containing sulfonamides, various 2D and 3D-QSAR models have been developed to predict their activity and guide the design of more potent derivatives. nih.govnih.govnih.gov

The development process for these models typically begins with a dataset of thiazole derivatives, which is divided into a training set for model generation and a test set for external validation. laccei.orgbenthamdirect.com Molecular descriptors, which are numerical representations of the chemical structure, are then calculated. These can include topological, electronic, geometric, and physicochemical properties. derpharmachemica.com

Several statistical methods are employed to build the QSAR models. Two-dimensional QSAR models often use techniques like Multiple Linear Regression (MLR) to establish a linear relationship between descriptors and activity. laccei.org Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by analyzing the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of the molecules. benthamdirect.comnih.govimist.maimist.ma

The robustness and predictive power of these models are rigorously assessed through validation procedures. Internal validation is commonly performed using the leave-one-out (q²) cross-validation method. benthamdirect.comnih.gov External validation, using the test set, provides a measure of how well the model predicts the activity of new compounds (predictive r², or r²pred). benthamdirect.comeurekaselect.com A high correlation coefficient (R²) for the training set, a high q² for internal validation, and a high r²pred for the external test set indicate a statistically significant and predictive QSAR model. nih.goveurekaselect.com

For instance, a 3D-QSAR study on thiazole derivatives acting as inhibitors for a specific biological target might yield a CoMSIA model with excellent statistical quality. imist.ma The contour maps generated from such a model can highlight regions where modifications to the this compound scaffold could enhance biological activity. For example, electrostatic maps might indicate that an electron-withdrawing group in a specific position on the thiazole ring is favorable for activity. nih.govnih.gov

| QSAR Model Type | Compound Class | Validation Parameter | Reported Value | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Benzothiazole Derivatives (Anti-inflammatory) | r² (training set) | 0.9457 | ejbps.com |

| 2D-QSAR (MLR) | Benzothiazole Derivatives (Anti-inflammatory) | q² (internal validation) | 0.9476 | ejbps.com |

| 3D-QSAR (CoMFA) | Thiazole Derivatives (HCV NS5A Inhibitors) | q² (internal validation) | 0.607 | benthamdirect.comeurekaselect.com |

| 3D-QSAR (CoMFA) | Thiazole Derivatives (HCV NS5A Inhibitors) | r² (training set) | 0.934 | benthamdirect.comeurekaselect.com |

| 3D-QSAR (CoMSIA) | Thiazole Derivatives (HCV NS5A Inhibitors) | q² (internal validation) | 0.516 | benthamdirect.comeurekaselect.com |

| 3D-QSAR (CoMSIA) | Thiazole Derivatives (HCV NS5A Inhibitors) | r²pred (external validation) | 0.939 | benthamdirect.comeurekaselect.com |

| 3D-QSAR (CoMSIA) | Pyrazole-thiazolinone Derivatives (EGFR Kinase Inhibitors) | q² (internal validation) | 0.740 | nih.gov |

| 3D-QSAR (CoMSIA) | Pyrazole-thiazolinone Derivatives (EGFR Kinase Inhibitors) | r² (training set) | 0.851 | nih.gov |

Conformational Analysis and Dynamic Behavior in Solution

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility in solution. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. researchgate.net This is studied using both computational and experimental methods.

Computational Approaches: Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govnih.gov In these simulations, the molecule is placed in a simulated solvent environment, and its movements are calculated based on force fields. MD simulations can reveal the stability of different conformers, the flexibility of rotatable bonds, and how the molecule interacts with its surrounding solvent. dntb.gov.uaresearchgate.net For thiazole-sulfonamide derivatives, MD simulations can help understand the preferred orientation of the sulfonamide group relative to the thiazole ring and how this is influenced by intramolecular and intermolecular interactions. researchgate.netnih.gov

Experimental Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental method for determining molecular conformation in solution. researchgate.net Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. libretexts.orgarxiv.org NOESY detects through-space interactions between protons that are close to each other (typically within 5 Å), providing direct evidence for the molecule's folded structure and the relative orientation of its different parts. ipb.ptmdpi.com For this compound, NOESY could be used to determine the proximity of protons on the thiazole ring to those on the methanesulfonamide group, thereby defining the dominant conformation in a given solvent. chemrxiv.org

Studies on related sulfonamides have shown that the orientation around the sulfur-carbon or sulfur-nitrogen bonds is critical. researchgate.netnih.gov The sulfonamide group's amino hydrogens can adopt conformations that are either staggered or eclipsed relative to the oxygen atoms, with the preferred state influenced by weak intramolecular interactions and solvent effects. nih.gov The flexibility and conformational preferences are key determinants of how the molecule fits into a biological target's binding site. nih.gov

| Methodology | Focus of Study | Key Findings for Related Structures | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Binding stability and conformational behavior | Assesses the stability of ligand-protein complexes and the dynamic behavior of thiazole derivatives in binding sites. | nih.govnih.gov |

| NMR Spectroscopy (NOESY) | Through-space proton interactions | Identifies protons that are spatially close, which helps determine the predominant 3D conformation in solution. Useful for stereochemistry. | libretexts.orgmdpi.com |

| X-Ray Crystallography & DFT | Solid-state conformation and rotational barriers | Reveals specific preferred conformations (e.g., syn vs. anti) in the solid state. DFT calculations help evaluate conformational preference in solution. | researchgate.net |

| Rotational Spectroscopy & DFT | Gas-phase conformational equilibrium | Identifies stable conformers based on the orientation of the sulfonamide group relative to the aromatic ring (e.g., perpendicular or gauche). | nih.gov |

| 1H and 13C NMR | Structural elucidation and assignment | Confirms chemical structure and provides data that, when compared with computational predictions, can support specific conformational assignments. | rsc.org |

Biochemical Target Identification and Elucidation of Molecular Mechanisms of Action

Enzyme Inhibition and Activation Studies

Thiazole (B1198619) derivatives, particularly those incorporating a sulfonamide group, have been extensively studied as inhibitors of several key enzymes. The nitrogen and sulfur atoms within the heterocyclic thiazole ring provide unique electronic and structural properties that facilitate interactions with enzyme active sites researchgate.net. Investigations have revealed that these compounds can modulate the activity of enzymes such as carbonic anhydrases, cholinesterases, and various metabolic enzymes nih.govresearchgate.netnih.gov. For instance, 2-aminothiazole (B372263) derivatives have demonstrated the ability to inhibit Mur1 and Mur2 enzymes, which are crucial for bacterial cell wall biosynthesis tandfonline.com.

Kinetic Characterization of Enzyme Modulation (e.g., K_i, IC_50 determination)

The potency and mechanism of enzyme inhibition by thiazole derivatives are quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) nih.govwikipedia.org. The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, while the Kᵢ value is an intrinsic measure of the inhibitor's binding affinity nih.govsciencesnail.com.

Studies on 2-aminothiazole sulfonamides and related structures have yielded a range of inhibitory potencies against several enzymes. For example, a series of 2-aminothiazole derivatives showed potent inhibitory effects against α-glucosidase and α-amylase, with IC₅₀ values ranging from 20.34 to 37.20 μM/mL nih.govresearchgate.net. Similarly, novel 2-(benzo[d]thiazol-2-yl)phenol sulfonate derivatives have been identified as effective inhibitors of acetylcholinesterases, tyrosinase, and pancreatic lipase, with IC₅₀ values in the micromolar range researchgate.net. The inhibition of human carbonic anhydrase (hCA) isoforms I and II has also been thoroughly characterized, with some 2-amino thiazole derivatives exhibiting Kᵢ values in the nanomolar range, indicating high-affinity binding researchgate.netnih.gov.

| Compound Class | Enzyme Target | Parameter | Value | Reference |

|---|---|---|---|---|

| 2-Aminothiazole Derivatives | α-Glucosidase | IC₅₀ | 20.34 - 37.20 μM/mL | nih.gov |

| 2-Aminothiazole Derivatives | α-Amylase | IC₅₀ | 20.34 - 37.20 μM/mL | nih.gov |

| Thiazole-methylsulfonyl Derivatives | Human Carbonic Anhydrase I (hCA I) | IC₅₀ | 39.38 - 198.04 μM | nih.gov |

| Thiazole-methylsulfonyl Derivatives | Human Carbonic Anhydrase II (hCA II) | IC₅₀ | 39.16 - 86.64 μM | nih.gov |

| 2-Amino-4-(4-chlorophenyl)thiazole | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 0.008 ± 0.001 μM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 0.124 ± 0.017 μM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ | 0.129 ± 0.030 μM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ | 0.083 ± 0.041 μM | nih.gov |

| Thiazolone-benzenesulphonamides (4g) | S. enterica CA (StCA1) | Kᵢ | 69.2 - 163.3 nM | nih.gov |

Specificity and Selectivity Profiling Against Enzyme Isoforms

A critical aspect of drug development is the selectivity of a compound for its intended target over other related proteins, such as enzyme isoforms. Thiazole sulfonamide derivatives have been profiled for their selectivity against various carbonic anhydrase (CA) isoforms. For example, thiazolone-linked benzenesulfonamides were found to be potent inhibitors of human CA isoforms (hCAs), with significant selectivity for hCA II and hCA VII over hCA I nih.gov. Furthermore, some of these compounds demonstrated remarkable selectivity for bacterial CAs over human isoforms. Compound 4g, for instance, was a potent inhibitor of S. enterica CA (StCA1) but a poor inhibitor of human CAs, showing a 48-fold and 58-fold higher selectivity for StCA1 versus other bacterial isoforms MscCA and StCA2, respectively nih.gov. This isoform selectivity is crucial for developing targeted therapeutics with fewer off-target effects. Similarly, different substitutions on the 2-amino thiazole scaffold have conferred selectivity between hCA I and hCA II, with a 4-chlorophenyl substituted compound showing the best inhibition for hCA I, while a 4-bromophenyl derivative was the most potent against hCA II researchgate.netnih.gov.

Receptor Binding and Modulation Assays

In addition to enzyme inhibition, thiazole derivatives have been identified as modulators of ligand-gated ion channels and other receptors. These compounds can act as antagonists or allosteric modulators, thereby altering receptor response to endogenous ligands nih.govnih.gov.

Agonist, Antagonist, and Allosteric Modulatory Mechanisms

Research has established that N-(thiazol-2-yl)-benzamide analogs function as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily nih.govnih.govresearchgate.net. Functional characterization revealed that these compounds exhibit largely non-competitive antagonism of Zn²⁺-induced signaling nih.govnih.gov. One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was shown to target the transmembrane and/or intracellular domains of the ZAC receptor, suggesting it acts as a negative allosteric modulator (NAM) nih.govnih.gov. A NAM binds to a site on the receptor distinct from the primary agonist binding site (the orthosteric site) to decrease the receptor's response to the agonist nih.govnih.gov.

Similarly, thiazole carboxamide derivatives have been investigated for their effects on AMPA receptors, which are critical for excitatory neurotransmission. Certain derivatives were found to act as potent negative allosteric modulators of AMPA receptor function nih.govmdpi.comresearchgate.net. For instance, compound MMH-5 was identified as a strong NAM of GluA2 AMPA receptors, causing a significant reduction in current amplitude and altering the kinetics of receptor deactivation and desensitization nih.gov. This allosteric modulation provides a mechanism for controlling excessive glutamatergic activity without completely blocking physiological receptor function nih.govmdpi.com. Other studies have identified 2,4-substituted thiazole compounds as potent antagonists for the androgen receptor (AR) acs.org.

Ligand-Binding Thermodynamics and Kinetics

The binding of a ligand to its receptor is governed by thermodynamic and kinetic parameters. The change in Gibbs free energy (ΔG) defines the binding affinity and is composed of enthalpic (ΔH) and entropic (ΔS) contributions fz-juelich.deresearchgate.net. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure these parameters, providing a complete thermodynamic profile of the binding interaction univr.it.

While extensive experimental thermodynamic data for the binding of Thiazol-2-ylmethanesulfonamide itself to specific receptors is not widely available, computational methods and molecular dynamics (MD) simulations are increasingly used to predict these properties frontiersin.org. These simulations can elucidate the mechanisms, thermodynamics, and kinetics of ligand binding and dissociation frontiersin.org. The binding process is a thermodynamic event, and understanding the contributions of enthalpy and entropy is crucial for rational drug design wiley-vch.de. For example, the binding of allosteric modulators to protein kinase CK2 has been characterized using ITC, revealing the thermodynamic driving forces of the interaction researchgate.net. Such approaches are essential for optimizing the binding characteristics of thiazole-based ligands for their respective receptor targets.

Investigation of Protein-Ligand Interactions

Understanding the specific molecular interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions at an atomic level semanticscholar.orgphyschemres.orgnih.gov.

Studies on various thiazole derivatives have revealed key interaction patterns within the binding sites of their target proteins. For α-glucosidase, docking studies showed that a potent thiazole inhibitor forms specific interactions within the enzyme's active site researchgate.net. For carbonic anhydrase, molecular dynamics simulations confirmed the stable binding of thiazole-methylsulfonyl compounds to hCA I and hCA II nih.gov. These simulations showed that the ligands maintain their interactions throughout the simulation, occupying a stable position in the binding site. Key interactions included hydrogen bonds and hydrophobic contacts with residues such as His94, Ala121, and Leu198 nih.gov. The sulfonyl group and the thiazole ring were both identified as being important for carbonic anhydrase inhibition nih.gov.

In the context of receptor modulation, docking simulations helped identify possible binding modes for thiazole carboxamide derivatives at GluA2-AMPA receptors, suggesting interactions with residues like ASP-473 and LEU-742 are crucial for potent activity nih.gov. These computational insights, which highlight the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces, are invaluable for the structure-based design and optimization of new, more potent, and selective thiazole-based therapeutic agents physchemres.org.

Modulation of Cellular Pathways and Signaling Cascades

Extensive literature searches did not yield specific data regarding the modulation of cellular pathways and signaling cascades by the chemical compound this compound.

Regulation of Cellular Proliferation and Apoptosis Pathways (in vitro)

No publicly available scientific literature could be identified that specifically investigates the effects of this compound on the regulation of cellular proliferation and apoptosis pathways in in vitro models. Consequently, there are no research findings or data tables to present on this topic for this specific compound.

Effects on Gene Expression and Protein Synthesis

Following a comprehensive review of existing scientific databases and literature, no studies were found that specifically detail the effects of this compound on gene expression and protein synthesis. Therefore, information regarding its impact on these molecular processes is not available.

Theoretical and Computational Chemistry Studies on Thiazol 2 Ylmethanesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. This method is extensively used in drug design to understand how a ligand, such as Thiazol-2-ylmethanesulfonamide, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Interaction Hotspots

Molecular docking simulations are instrumental in predicting the binding modes of this compound with various protein targets. These simulations can elucidate the specific amino acid residues that form key interactions with the ligand, identifying "interaction hotspots" crucial for binding affinity. For instance, studies on similar thiazole (B1198619) derivatives have shown interactions such as hydrogen bonds and arene-cation interactions with residues like Serine, Glutamic acid, Arginine, and Aspartic acid. nih.gov The distances of these interactions are critical, with hydrogen bonds typically observed at distances around 2.15 to 2.99 Å. nih.gov

The binding energy, a measure of the affinity between the ligand and the target, is a key output of docking studies. Lower binding energies generally indicate a more stable complex. For various thiazole derivatives, binding energies have been reported in the range of -1.3 to -9.2 kcal/mol against different protein targets. nih.govnih.gov The specific binding mode and energy for this compound would depend on the specific protein target being investigated. The validation of docking parameters is often confirmed by redocking a native co-crystal ligand, with a root-mean-square deviation (RMSD) of less than or equal to 2.3 Å indicating a reliable docking protocol. nih.gov

Table 1: Examples of Interaction Data from Molecular Docking of Thiazole Derivatives

| Compound Class | Target Protein | Interacting Residues | Interaction Type | Binding Energy (kcal/mol) |

| Thiazole Conjugates | Rho6 | Ser95, Glu138, Arg96 | H-bond, Arene-cation | Not Specified |

| Thiazolyl-pyrazole | EGFR Kinase | Not Specified | H-bond, Hydrophobic | -1.6 to -3.4 |

| Thiazole-Sulfonamide | AChE | Not Specified | Not Specified | -5.75 to -7.63 nih.gov |

This table presents generalized data from studies on various thiazole derivatives to illustrate the type of information obtained from molecular docking simulations.

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, derivatives of this compound could be included in a virtual library and screened against a panel of biological targets. This approach allows for the rapid and cost-effective identification of potential "hits"—compounds that show a high predicted binding affinity for a target of interest.

The process involves docking each compound in the virtual library into the active site of the target protein and ranking them based on their predicted binding energies or docking scores. rjptonline.org Compounds with the most favorable scores are then selected for further experimental validation. This methodology has been successfully applied to identify novel inhibitors from libraries of thiazole-containing compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and biomolecular systems. These simulations can provide insights into the conformational flexibility of this compound and the stability of its complex with a target protein over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the binding mode predicted by molecular docking. physchemres.org

Hybrid simulation methods that combine molecular dynamics with other techniques, such as normal mode analysis, can enhance the sampling of a protein's conformational space. nih.gov These advanced methods are particularly useful for studying large-scale conformational changes that can be crucial for biological function. nih.govresearchgate.net For this compound, MD simulations would be critical to confirm that the interactions observed in the static docking pose are maintained over a period of simulated time, thus providing a more accurate picture of the ligand-target interaction. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms during the simulation provides quantitative measures of stability. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a detailed understanding of the chemical reactivity and spectroscopic properties of this compound.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical methods like Density Functional Theory (DFT) are employed to analyze the electronic structure of thiazole derivatives. asianpubs.orgresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

For thiazole and its derivatives, the HOMO is often delocalized over the thiazole and adjacent rings, indicating the regions from which electrons are most likely to be donated. researchgate.net Conversely, the LUMO is delocalized over regions that are most likely to accept electrons. researchgate.net The calculated net atomic charges can predict the sites within this compound that are susceptible to nucleophilic or electrophilic attack. asianpubs.org

Table 2: Calculated Quantum Chemical Properties for Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (D) |

| Thiazole | -9.468 | 3.348 | 12.816 | 1.552 |

| 2-Methyl Thiazole | -9.135 | 3.512 | 12.647 | 1.036 |

| 4-Methyl Thiazole | -9.117 | 3.508 | 12.625 | 1.124 |

| 5-Methyl Thiazole | -9.174 | 3.462 | 12.636 | 1.843 |

Data from ab initio/HF calculations for illustrative purposes. researchgate.net

Calculation of Spectroscopic Parameters

Quantum chemical calculations are also used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For thiazole derivatives, DFT calculations can accurately predict vibrational frequencies (FT-IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. doi.org

The calculated 1H and 13C NMR chemical shifts for thiazole protons and carbons can be compared with experimental values to confirm the molecular structure. For example, in 2-ethoxythiazole, the carbon atom in the thiazole ring connected to the electronegative oxygen atom exhibits the largest calculated carbon-13 chemical shift. doi.org Similarly, the vibrational modes calculated from quantum chemical methods can be assigned to the experimental peaks in the FT-IR spectrum, providing a detailed understanding of the molecule's vibrational properties. doi.org

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving thiazole sulfonamides. While specific DFT studies elucidating the reaction mechanism for the synthesis of this compound are not extensively documented in the current literature, broader applications of DFT on related systems offer valuable mechanistic insights.

For instance, DFT calculations have been successfully employed to unravel the free energy profiles of plausible reaction pathways in the synthesis of β-amino sulfone derivatives through the amino-sulfonylation of alkenes with N-sulfonyl ketimines. Such studies analyze the electronic properties of key intermediates, like iminyl and tosyl radicals, to understand their stability and reactivity, which in turn governs the reaction's progress and regioselectivity. The optimization of stationary points on the potential energy surface and frequency calculations help in identifying transition states and confirming the nature of energy minima.

In the context of synthesizing thiazole-containing compounds, DFT studies supported by experimental characterization have been used to confirm the structures of newly synthesized molecules. nih.gov Theoretical calculations using DFT with basis sets like B3LYP/6-311G(d,p) are commonly used to compute optimized geometrical structures in the gas phase, providing a foundational understanding of the molecule's preferred conformation. researchgate.net

The synthesis of various thiazole derivatives often involves multi-step reactions, and DFT can be instrumental in understanding each step. For example, in the synthesis of imidazotriazole-based thiazolidinone derivatives, which involves cyclization and subsequent reactions, DFT is used to study the electronic and structural properties of the synthesized compounds. mdpi.com These computational approaches, often combined with experimental techniques like NMR and X-ray crystallography, provide a comprehensive understanding of the molecular structure and reactivity. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of essential chemical features responsible for a molecule's biological activity. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. For thiazole sulfonamide derivatives, pharmacophore models are constructed based on a set of known active compounds to derive a hypothesis about the spatial arrangement of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The process typically involves:

Conformational analysis of active molecules to identify their low-energy conformations.

Alignment of these conformations to identify common chemical features.

Generation of a pharmacophore hypothesis that encapsulates the spatial arrangement of these features.

Validation of the model using a test set of molecules with known activities.

This ligand-based approach has been successfully applied in the discovery of novel bioactive molecules across various therapeutic areas, and the principles are directly applicable to the future design of this compound analogs with desired biological profiles. nih.gov

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis

Cheminformatics and data mining techniques are increasingly utilized to analyze the structure-activity relationship (SAR) landscapes of chemical compound series. This involves systematically studying how variations in the chemical structure of a molecule affect its biological activity. For thiazole derivatives, a rich body of literature explores their SAR for a wide range of biological targets. mdpi.comnih.gov

The thiazole ring itself is considered a "biologically active scaffold," and its derivatives have demonstrated a broad spectrum of pharmacological activities. mdpi.com SAR studies on various series of thiazole sulfonamides have revealed key insights into the structural requirements for specific biological activities. For example, in the context of antimicrobial agents, studies have shown how different substituents on the thiazole ring and the sulfonamide group influence the potency and spectrum of activity. jchemrev.com

A comprehensive SAR analysis typically involves the synthesis of a library of analogs with systematic structural modifications and the evaluation of their biological activity. The resulting data is then analyzed to identify trends and patterns. For instance, the introduction of different heterocyclic rings clubbed with the thiazole nucleus can significantly impact the antimicrobial profile. nih.govmdpi.com

Table 1: Key Structural Features and Their Impact on the Biological Activity of Thiazole Derivatives (General Observations)

| Structural Modification | General Impact on Biological Activity | Reference |

| Substitution on the thiazole ring | Can modulate potency and selectivity. Lipophilic groups may enhance activity against certain targets. | nih.gov |

| Nature of the sulfonamide substituent | Influences physicochemical properties like solubility and cell permeability, thereby affecting bioavailability and activity. | nih.gov |

| Linker between thiazole and other moieties | The length and flexibility of the linker can be critical for optimal interaction with the biological target. | nih.gov |

| Presence of additional heterocyclic rings | Can lead to hybrid compounds with synergistic or novel biological activities. | mdpi.com |

While a detailed quantitative structure-activity relationship (QSAR) study specifically for this compound is not yet published, the wealth of SAR data for related thiazole sulfonamides provides a solid foundation for future computational modeling and the rational design of new analogs with improved therapeutic potential. The continuous exploration of the chemical space around the this compound scaffold using these computational tools holds significant promise for the discovery of novel drug candidates.

Preclinical Research Avenues and in Vitro / Ex Vivo Model Systems for Thiazol 2 Ylmethanesulfonamide

Cell-Based Biological Activity Profiling

Cell-based assays are fundamental in preclinical research to determine the biological activity of novel compounds in a physiological context. For the thiazole-sulfonamide class of molecules, these assays have been crucial in identifying their mechanisms of action and therapeutic potential.

Enzyme Activity Assays in Cell Lysates

Derivatives of the thiazole-sulfonamide scaffold have been identified as potent inhibitors of various enzymes, a property often explored through activity assays using cell lysates. A primary target for this class of compounds is the carbonic anhydrase (CA) family of metalloenzymes. nih.govsemanticscholar.orgnih.gov Thiazole-sulfonamide derivatives have shown significant inhibitory activity against several CA isoforms, including those associated with tumors, such as CA IX and CA XII. nih.govfrontiersin.orgmdpi.com The sulfonamide moiety is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site. nih.govsemanticscholar.org

Beyond carbonic anhydrases, these derivatives have been evaluated against other enzyme classes. For instance, certain thiazole-sulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Other research has explored their potential as inhibitors of protein kinases such as PI3K and mTOR, which are key regulators of cell growth and are often dysregulated in cancer. nih.gov

Target Engagement Studies in Cellular Contexts

To confirm that a compound interacts with its intended target within a cell, target engagement studies are essential. For thiazole-sulfonamide derivatives, these studies have provided evidence of their mechanism of action. For example, a novel thiazole-sulfonamide hybrid was shown to inhibit tubulin polymerization in cancer cell lines. nih.govfrontiersin.org This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, confirming engagement with the tubulin protein. nih.gov In other studies, thiazole (B1198619) sulfonamides have been shown to modulate the activity of SIRT1, a protein involved in cellular stress responses and longevity, in neuronal cell models. nih.gov

These studies often employ techniques like cellular thermal shift assays (CETSA), immunoprecipitation, or the use of fluorescently labeled probes to visualize the interaction between the compound and its target protein within the intact cell.

Phenotypic Screening in Relevant Cell Lines (e.g., microbial, cancer cell lines for pathway modulation)

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cell's phenotype, without a preconceived notion of the target. This approach has been widely used to explore the therapeutic potential of thiazole-sulfonamide derivatives.

Anticancer Activity: A significant amount of research has focused on the anticancer effects of these compounds. They have been screened against a wide variety of human cancer cell lines, demonstrating potent cytotoxic and antiproliferative activities. mdpi.comwisdomlib.orgresearchgate.net Commonly used cell lines include those for breast cancer (MCF-7), colon cancer (HT-29, HCT-116), lung cancer (A549), and liver cancer (HepG-2). nih.govnih.govmdpi.commdpi.com For example, specific derivatives have shown IC50 values in the low micromolar or even nanomolar range against cell lines like HT-29. nih.govfrontiersin.org Mechanistic studies in these cells have confirmed that the cytotoxic effects are often due to the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net

Table 1: Examples of In Vitro Anticancer Activity of Thiazole-Sulfonamide Derivatives

| Compound Class | Cell Line | Biological Effect | IC50 Value |

|---|---|---|---|

| Thiazole-sulfanilamide derivative (M5) | MCF-7 (Breast Cancer) | Reduced cell viability | 18.53 µg/ml nih.gov |

| Thiazole-chalcone/sulfonamide hybrid (7) | HT-29 (Colorectal Cancer) | Cytotoxic activity | 0.98 µM nih.govfrontiersin.org |

| Thiazole-chalcone/sulfonamide hybrid (7) | A549 (Lung Cancer) | Cytotoxic activity | >10 µM frontiersin.org |

| Thiazole-chalcone/sulfonamide hybrid (7) | 786-O (Kidney Cancer) | Cytotoxic activity | 4.21 µM frontiersin.org |

| Thiazole-chalcone/sulfonamide hybrid (7) | MCF-7 (Breast Cancer) | Cytotoxic activity | 3.54 µM frontiersin.org |

In Vivo (Non-Human) Pharmacological Investigations in Animal Models

Following promising in vitro results, investigations in animal models are a critical next step to understand a compound's pharmacological effects in a whole organism.

Proof-of-Concept Studies in Disease Models (e.g., inflammatory models for target engagement)

Proof-of-concept studies aim to demonstrate that a compound has the desired therapeutic effect in a relevant animal model of disease. For thiazole-sulfonamide derivatives, a key area of investigation has been their anti-inflammatory activity. nih.gov The carrageenan-induced paw edema model in rats is a standard and widely used acute inflammation model to evaluate potential anti-inflammatory agents. nih.govbiointerfaceresearch.com In this model, administration of certain methanesulfonamide (B31651) derivatives of thiazolines has been shown to significantly reduce paw swelling, with efficacy comparable to standard anti-inflammatory drugs like phenylbutazone. nih.gov These studies provide in vivo validation of the anti-inflammatory potential observed in in vitro assays. researchgate.net

Investigation of Target Pathway Modulation in Tissues